![molecular formula C16H15N3O2 B7558865 N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide, also known as NOB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. NOB belongs to the class of benzamide derivatives, which have been investigated for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
The mechanism of action of N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide is not fully understood, but it has been suggested that this compound exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. Additionally, this compound has been found to modulate the expression of several genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
This compound has been found to exert diverse biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been found to possess antiviral activity against several viruses, including HIV and HCV.
実験室実験の利点と制限
One of the advantages of using N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide in lab experiments is its potential as a therapeutic agent in various diseases, such as cancer, inflammation, and viral infections. Additionally, this compound is relatively easy to synthesize and purify, making it accessible for use in lab experiments. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide, including:
1. Investigating the potential of this compound as a therapeutic agent in other diseases, such as autoimmune disorders and neurological disorders.
2. Studying the mechanism of action of this compound in more detail to understand its biological effects.
3. Developing more efficient synthesis methods for this compound to increase its accessibility for use in lab experiments.
4. Investigating the pharmacokinetics and bioavailability of this compound to optimize its therapeutic potential.
5. Exploring the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, this compound is a chemical compound with diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties. The synthesis method of this compound involves a multistep process, and it has been extensively studied for its potential as a therapeutic agent in various diseases. The mechanism of action of this compound is not fully understood, but it has been suggested that this compound exerts its biological effects through the inhibition of various signaling pathways. This compound has been found to possess diverse biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. Finally, there are several future directions for the research on this compound, including investigating its potential as a therapeutic agent in other diseases and developing more efficient synthesis methods.
合成法
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide can be synthesized through a multistep process involving the reaction of 2-aminobenzamide with 2-bromoacetophenone, followed by cyclization with formic acid and subsequent reaction with 2-aminomethylimidazole. The final product is obtained through purification and recrystallization steps.
科学的研究の応用
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide has been studied extensively for its potential as a therapeutic agent in various diseases, such as cancer, inflammation, and viral infections. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been investigated for its antiviral activity against several viruses, including HIV and HCV.
特性
IUPAC Name |
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15(12-5-2-1-3-6-12)18-13-7-4-8-14(11-13)19-10-9-17-16(19)21/h1-8,11H,9-10H2,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJDBFNWNQBBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

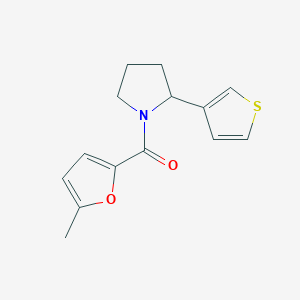
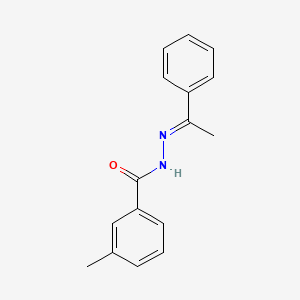
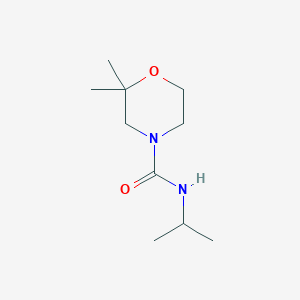

![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)
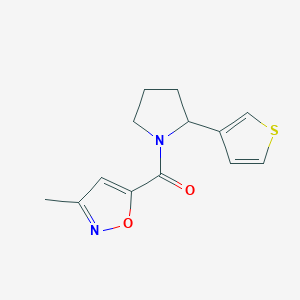
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)


![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)
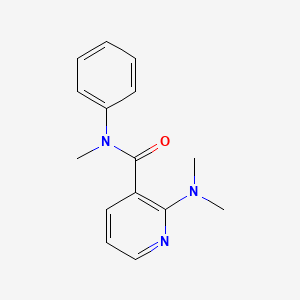
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)

![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)